2-Amino-2-(4-(sec-butyl)phenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-2-(4-(sec-butyl)phenyl)acetamide is an organic compound with the molecular formula C12H18N2O It is a derivative of acetamide, featuring an amino group and a sec-butyl-substituted phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-2-(4-(sec-butyl)phenyl)acetamide typically involves the reaction of 4-(sec-butyl)benzaldehyde with ammonium acetate and acetic anhydride. The reaction proceeds through the formation of an imine intermediate, which is subsequently reduced to yield the desired acetamide derivative. The reaction conditions often include heating the reaction mixture to facilitate the formation of the imine and its subsequent reduction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-Amino-2-(4-(sec-butyl)phenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or quinones.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce primary or secondary amines. Substitution reactions can lead to a variety of derivatives with different functional groups.
Scientific Research Applications
2-Amino-2-(4-(sec-butyl)phenyl)acetamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition or as a ligand in receptor binding assays.
Industry: It may be used in the production of specialty chemicals or as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of 2-Amino-2-(4-(sec-butyl)phenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds or electrostatic interactions with active sites, influencing the activity of the target molecule. Additionally, the sec-butyl-substituted phenyl ring can contribute to hydrophobic interactions, further stabilizing the compound’s binding to its target.
Comparison with Similar Compounds
Similar Compounds
2-Amino-2-phenylacetamide: Lacks the sec-butyl substitution, resulting in different chemical properties and reactivity.
2-Amino-2-(4-methylphenyl)acetamide: Features a methyl group instead of a sec-butyl group, affecting its steric and electronic properties.
2-Amino-2-(4-tert-butylphenyl)acetamide: Contains a tert-butyl group, which introduces more steric hindrance compared to the sec-butyl group.
Uniqueness
2-Amino-2-(4-(sec-butyl)phenyl)acetamide is unique due to the presence of the sec-butyl group, which influences its chemical reactivity and interactions with molecular targets. This substitution can enhance the compound’s binding affinity and specificity, making it a valuable tool in various scientific research applications.
Properties
Molecular Formula |
C12H18N2O |
---|---|
Molecular Weight |
206.28 g/mol |
IUPAC Name |
2-amino-2-(4-butan-2-ylphenyl)acetamide |
InChI |
InChI=1S/C12H18N2O/c1-3-8(2)9-4-6-10(7-5-9)11(13)12(14)15/h4-8,11H,3,13H2,1-2H3,(H2,14,15) |
InChI Key |
BFJFWMFWYDIZDR-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)C1=CC=C(C=C1)C(C(=O)N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.